
左旋甲状腺素杂质B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levothyroxine Impurity B is a degradation product or by-product formed during the synthesis or storage of levothyroxine, a synthetic form of the thyroid hormone thyroxine (T4). Levothyroxine is widely used in the treatment of hypothyroidism and other thyroid-related disorders. Impurities in pharmaceutical compounds, such as Levothyroxine Impurity B, are of significant concern due to their potential impact on the efficacy and safety of the drug product .
科学研究应用
Levothyroxine Impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its potential biological activity and interactions with thyroid hormone receptors.
Medicine: Investigated for its impact on the pharmacokinetics and pharmacodynamics of levothyroxine.
Industry: Utilized in the quality control and stability testing of levothyroxine formulations.
作用机制
Target of Action
Levothyroxine Impurity B, like levothyroxine itself, primarily targets the thyroid gland . The thyroid gland is responsible for the production of thyroid hormones, which play a crucial role in regulating the body’s metabolic processes .
Mode of Action
Levothyroxine Impurity B interacts with its targets in a similar manner to levothyroxine. Levothyroxine is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . It acts as a prodrug of triiodothyronine (T3) in target tissues, via the actions of deiodinase enzymes .
Biochemical Pathways
The biochemical pathways affected by Levothyroxine Impurity B are likely to be similar to those affected by levothyroxine. Levothyroxine is converted to its active form, T3, in the kidney and periphery through deiodination . This process is part of the complex stability pattern of levothyroxine, which is prone to degradation under the influence of factors such as light, humidity, temperature, pH, type of excipients, and formulation conditions .
Pharmacokinetics
The pharmacokinetics of Levothyroxine Impurity B are expected to be similar to those of levothyroxine. About 70-80% of an oral dose of levothyroxine is absorbed from the intestine, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of levothyroxine are achieved about 3 hours
准备方法
Synthetic Routes and Reaction Conditions
Levothyroxine Impurity B can be synthesized through various methods. One common approach involves the degradation of levothyroxine under specific conditions. For instance, the impurity can be formed through the Maillard reaction between levothyroxine and lactose, which is often used as an excipient in levothyroxine tablets . The reaction conditions typically involve elevated temperatures and prolonged storage times.
Industrial Production Methods
In industrial settings, the production of Levothyroxine Impurity B is generally minimized through stringent control of manufacturing processes and storage conditions. when necessary, the impurity can be isolated and characterized using techniques such as column chromatography, flash chromatography, or preparative high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
Levothyroxine Impurity B can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.
Reduction: Reducing agents can convert the impurity into different reduced forms.
Substitution: The impurity can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Levothyroxine Impurity B include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deiodinated or dehydroxylated products .
相似化合物的比较
Levothyroxine Impurity B can be compared with other impurities and degradation products of levothyroxine, such as:
Liothyronine (T3): A more active form of thyroid hormone with a rapid onset of action.
Levothyroxine Impurity A: Another degradation product with distinct chemical properties.
Levothyroxine Impurity C: Formed under different conditions and with unique structural characteristics.
Levothyroxine Impurity B is unique due to its specific formation pathway and potential impact on the stability and efficacy of levothyroxine formulations .
属性
CAS 编号 |
1628720-66-0 |
|---|---|
分子式 |
C15H11ClI3NO4 |
分子量 |
685.43 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
O-(4-Hydroxy-3-chloro-5-iodophenyl)-3,5-diiodo-L-tyrosine; (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic Acid; 3-Chloro Thyroxine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)
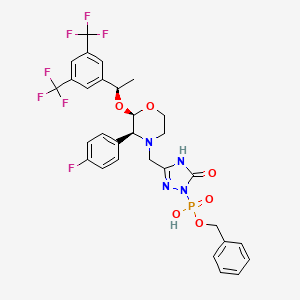
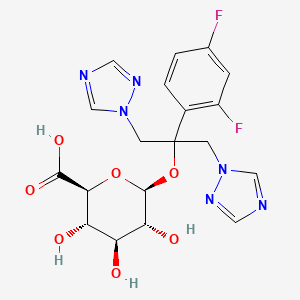
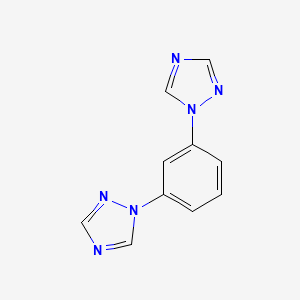
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)
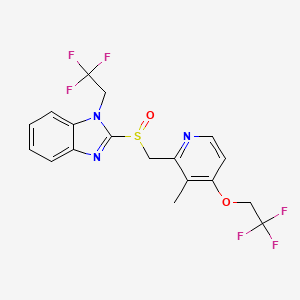
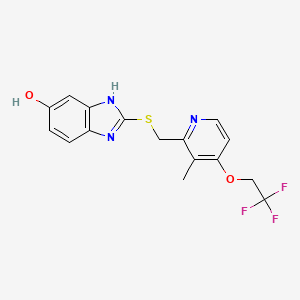
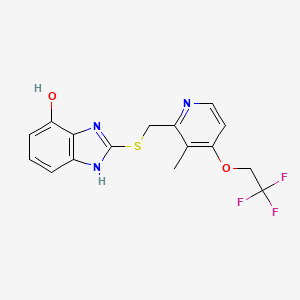
![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)

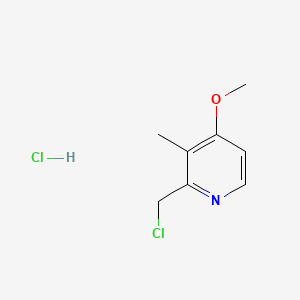
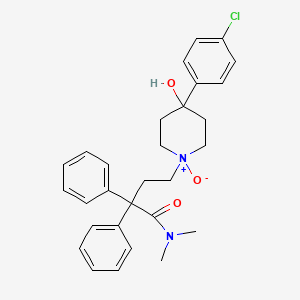
![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B601817.png)
